molecular formula C13H24N6O4 B12675815 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 94231-34-2

4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12675815
CAS No.: 94231-34-2
M. Wt: 328.37 g/mol
InChI Key: LKZRTJXURSDRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C12H22N6O4 and a molecular weight of 314.34 g/mol . It is known for its unique chemical structure and properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The preparation of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological molecules. In industry, it can be used as a precursor for the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as 5-Isopropyl-2,4-dioxo-1,3-imidazolidinedipropionohydrazide and 3,3’-(2,4-Dioxo-5-isopropylimidazolidine-1,3-diyl)bis(propanoic acid hydrazide) . These compounds share similar chemical structures but may differ in their specific properties and applications. The uniqueness of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific chemical configuration and the resulting properties that make it suitable for particular scientific and industrial uses.

Properties

CAS No.

94231-34-2

Molecular Formula

C13H24N6O4

Molecular Weight

328.37 g/mol

IUPAC Name

3-[3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-2-methylpropanehydrazide

InChI

InChI=1S/C13H24N6O4/c1-7(2)10-12(22)19(6-8(3)11(21)17-15)13(23)18(10)5-4-9(20)16-14/h7-8,10H,4-6,14-15H2,1-3H3,(H,16,20)(H,17,21)

InChI Key

LKZRTJXURSDRSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.